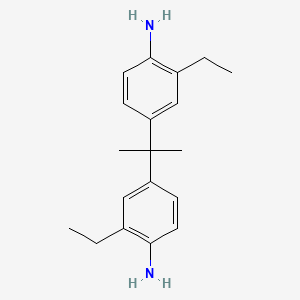![molecular formula C19H22O3 B12554771 2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane CAS No. 192992-57-7](/img/structure/B12554771.png)
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes a benzyloxyphenyl group attached to a propyl chain, which is further connected to a 1,3-dioxolane ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane typically involves the reaction of a benzyloxyphenylpropyl precursor with a 1,3-dioxolane derivative. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through distillation or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The dioxolane ring provides stability and can act as a protecting group, allowing for selective reactions at other sites on the molecule .
Comparación Con Compuestos Similares
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane can be compared with other similar compounds, such as:
4-Phenyl-2-propyl-1,3-dioxolane: Similar structure but with a phenyl group instead of a benzyloxy group.
5-Methyl-2-propyl-1,3-dioxolan-4-one: Contains a methyl group and a different substitution pattern on the dioxolane ring.
2-Methyl-2-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1,3-dioxolane: Features additional methyl groups and a different substitution pattern.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
192992-57-7 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[3-(4-phenylmethoxyphenyl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C19H22O3/c1-2-5-17(6-3-1)15-22-18-11-9-16(10-12-18)7-4-8-19-20-13-14-21-19/h1-3,5-6,9-12,19H,4,7-8,13-15H2 |
Clave InChI |
CQLILGKICAMCPT-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)
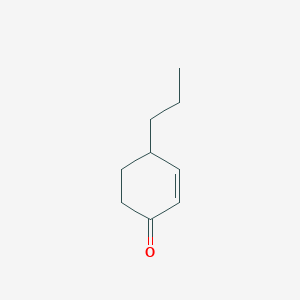
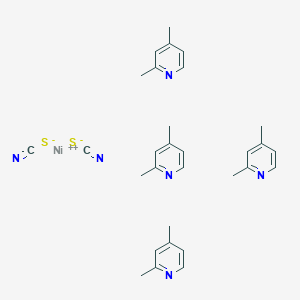
![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)
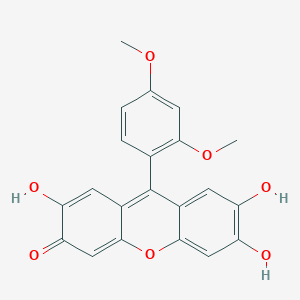
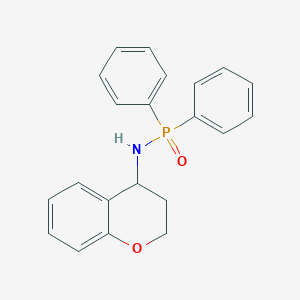
![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)
![1-[(2S)-Oxiranyl]ethanone](/img/structure/B12554752.png)
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
![6-(2-Nitrophenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12554765.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
